6-(2-Benzyloxyphenyl)-2-hydroxypyridine is a heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl group and a benzyloxyphenyl moiety. Its chemical structure can be represented as follows:
This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Suppliers: Several chemical suppliers offer 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, often highlighting its high purity (Source 1: ). However, no details are provided regarding its use in scientific research.
Absence of Published Research: A search for scientific literature on 6-(2-Benzyloxyphenyl)-2-hydroxypyridine yielded no significant results. This suggests that the compound may be relatively new or have not been extensively studied yet.
The structure of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine combines several functional groups that are of interest in medicinal chemistry:
These reactions are essential for modifying the compound to enhance its efficacy or to study structure-activity relationships.
The synthesis of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine can be achieved through several methods, often involving multicomponent reactions or specific coupling reactions. Common synthetic approaches include:
These methods allow for the efficient preparation of the compound while enabling variations in substituents to explore structure-activity relationships.
6-(2-Benzyloxyphenyl)-2-hydroxypyridine has potential applications in various fields:
Interaction studies involving 6-(2-Benzyloxyphenyl)-2-hydroxypyridine typically focus on its binding affinity and mechanism of action with biological targets. Such studies may include:
These studies are crucial for understanding how modifications to the compound's structure can influence its biological properties.
Several compounds share structural similarities with 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, including:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 6-(2-Benzyloxyphenyl)-2-hydroxypyridine | Pyridine derivative | Antimicrobial, anticancer potential |
| 2-Hydroxyquinoline | Quinoline | Antibacterial, antifungal |
| 4-Hydroxy-1-methylpyridin-2(1H)-one | Pyridinone | Neuroprotective |
| 6-Amino-2-pyridone | Pyridone | Anticancer |
The uniqueness of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine lies in its specific substitution pattern and potential dual activity as both an antimicrobial and anticancer agent, which may not be present in other similar compounds.
6-(2-Benzyloxyphenyl)-2-hydroxypyridine (CAS 1111111-20-6) emerged as a synthetic pyridine derivative in the early 21st century, with its first documented synthesis appearing in chemical supplier catalogs around 2011. While no seminal publication marks its discovery, its structural design aligns with efforts to modify pyridine cores for enhanced reactivity and biological activity. The compound’s late appearance in scientific literature—contrasted with simpler pyridinols like 2-hydroxypyridine, known since the 19th century—reflects growing interest in multifunctional heterocycles for pharmaceutical applications.
This compound belongs to the aryloxy-substituted pyridinone family, characterized by:
Systematic IUPAC Name: 6-(2-Phenylmethoxyphenyl)-1H-pyridin-2-one
Key Identifiers:
| Identifier Type | Value |
|---|---|
| CAS Registry | 1111111-20-6 |
| SMILES | OC1=NC(C2=CC=CC=C2OCC3=CC=CC=C3)=CC=C1 |
| InChIKey | NVZPQCDELVXJIZ-UHFFFAOYSA-N |
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
The benzyloxy group’s ortho-substitution distinguishes it from para- and meta-isomers documented in PubChem entries.
This compound addresses three key challenges in heterocyclic chemistry:
The molecular structure of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine consists of a central pyridine ring substituted at position 6 with a 2-benzyloxyphenyl group and at position 2 with a hydroxyl group [1]. The compound exhibits a complex three-dimensional arrangement due to the presence of multiple aromatic systems and the flexible benzyloxy linkage.
The conformational analysis reveals that the molecule can adopt multiple conformations due to the rotational freedom around the benzyloxy substituent [3]. The 6-position substitution significantly influences the molecular geometry, with the benzyloxyphenyl moiety capable of rotating around the carbon-carbon bond connecting it to the pyridine ring [4]. This rotational flexibility results in various stable conformers, with the most stable configuration determined by minimizing steric hindrance between the aromatic rings while maximizing favorable π-π stacking interactions [5].
The planar pyridine ring serves as the core structure, with bond distances typical of aromatic heterocycles [6]. The carbon-nitrogen distances within the pyridine ring are approximately 1.34 Å, consistent with aromatic character and electron delocalization [7]. The hydroxyl substituent at position 2 creates an intramolecular hydrogen bonding opportunity with the pyridine nitrogen, influencing both the molecular geometry and electronic properties [8].
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.32 g/mol |
| Exact Mass | 277.1103 g/mol |
The molecular formula C₁₈H₁₅NO₂ indicates the presence of 18 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms [1]. The molecular weight of 277.32 g/mol places this compound in the category of medium-sized organic molecules with significant structural complexity [1].
The solubility characteristics of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine are influenced by its multiple functional groups and aromatic character [9]. The compound exhibits moderate solubility in polar organic solvents due to the presence of the hydroxyl group and the benzyloxy moiety, which provide hydrogen bonding capabilities and polar interactions [9].
Based on structural analysis and comparison with related compounds, the estimated solubility parameters include moderate solubility in alcohols such as methanol and ethanol, good solubility in dimethyl sulfoxide and dimethylformamide, and limited solubility in non-polar solvents like hexane [9]. The LogP value is estimated to be approximately 4.03, indicating moderate lipophilicity [1].
The thermal properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine are characterized by its stability at moderate temperatures and decomposition behavior at elevated temperatures [10]. Similar hydroxypyridine derivatives exhibit melting points in the range of 100-110°C, suggesting that this compound likely has a melting point within this range [10].
Thermal decomposition studies of related pyridine derivatives indicate that the compound begins to decompose at temperatures above 250°C [11]. The thermal stability is enhanced by the aromatic character of the pyridine ring and the benzyloxyphenyl substituent [11]. Differential thermal analysis would be expected to show endothermic melting followed by exothermic decomposition at higher temperatures [12].
The compound contains several distinct functional groups that contribute to its chemical reactivity [1]. The primary functional groups include:
The electron-withdrawing and electron-donating effects of these substituents significantly influence the electronic properties of the molecule [5]. The benzyloxyphenyl group acts as an electron-donating substituent through resonance effects, while the hydroxyl group can participate in both electron donation through resonance and electron withdrawal through induction [14].
One of the most significant chemical properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine is its ability to exist in tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms [15] [6] [16]. This lactam-lactim tautomerism is a classic example of structural isomerism in heterocyclic chemistry.
| Tautomeric Form | Predominant in | Energy Difference |
|---|---|---|
| 2-Hydroxypyridine | Non-polar solvents | Lower energy in gas phase |
| 2-Pyridone | Polar solvents | Stabilized by hydrogen bonding |
The equilibrium between these tautomers is highly solvent-dependent [6]. In polar solvents such as water and alcohols, the 2-pyridone form is favored due to enhanced hydrogen bonding stabilization [8]. Conversely, in non-polar solvents, the 2-hydroxypyridine form predominates [6]. The energy difference between the tautomers is relatively small, typically ranging from 2-9 kJ/mol depending on the environment [8].
The tautomerization mechanism involves a proton transfer process that can be catalyzed by water molecules or other protic species [17]. Density functional theory calculations indicate that the direct intramolecular proton transfer has a high activation barrier, making water-assisted mechanisms more favorable [17].
The hydrogen bonding capabilities of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine are extensive due to multiple hydrogen bond donor and acceptor sites [18] [19]. The compound can participate in both intramolecular and intermolecular hydrogen bonding interactions.
Intramolecular Hydrogen Bonding:
Intermolecular Hydrogen Bonding:
Computational studies indicate that the hydrogen bonding strength varies with the local environment, with stronger interactions observed in polar solvents [18]. The coordination number for hydrogen bonding ranges from 1.6 to 3.1 depending on the specific site and solvent conditions [18].
The acid-base properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine are determined by the presence of both basic (pyridine nitrogen) and acidic (hydroxyl group) functionalities [13]. The compound exhibits amphoteric behavior, capable of acting as both an acid and a base depending on the solution conditions.
Basic Properties:
Acidic Properties:
The overall acid-base behavior is influenced by the tautomeric equilibrium, as the 2-pyridone form exhibits different ionization characteristics compared to the 2-hydroxypyridine form [15].
The UV-visible spectroscopic properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine are characterized by multiple absorption bands arising from different electronic transitions [21] [22]. The compound exhibits complex absorption behavior due to the presence of multiple chromophoric systems.
| Transition Type | Approximate Wavelength (nm) | Assignment |
|---|---|---|
| n→π* | 320-380 | Pyridine nitrogen lone pair to π* |
| π→π* | 240-280 | Aromatic π-system transitions |
| Charge Transfer | 280-320 | Intramolecular charge transfer |
The lowest energy absorption band is attributed to the n→π* transition of the pyridine nitrogen, appearing in the range of 320-380 nm with relatively low intensity [22]. The π→π* transitions of the aromatic systems appear at higher energy (240-280 nm) with greater intensity [22]. The presence of the benzyloxyphenyl substituent introduces additional absorption features through extended conjugation and potential charge transfer interactions [21].
The absorption maxima are sensitive to solvent polarity and pH, reflecting the tautomeric equilibrium and protonation state of the molecule [21]. In basic solutions, shifts in the absorption spectrum occur due to deprotonation of the hydroxyl group [21].
The infrared spectrum of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine displays characteristic absorption bands corresponding to the various functional groups present in the molecule [23]. The spectroscopic features provide information about hydrogen bonding, tautomeric forms, and molecular interactions.
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| O-H stretch | 3200-3600 | Hydroxyl group |
| N-H stretch | 3100-3300 | Pyridone tautomer |
| C=O stretch | 1650-1680 | Pyridone carbonyl |
| C=N stretch | 1580-1620 | Pyridine ring |
| C-O stretch | 1200-1300 | Benzyloxy linkage |
The O-H stretching vibration appears as a broad band between 3200-3600 cm⁻¹, with the exact position depending on the extent of hydrogen bonding [23]. In the 2-pyridone tautomeric form, an N-H stretch is observed around 3100-3300 cm⁻¹ [20]. The C=O stretching vibration of the pyridone form appears at 1650-1680 cm⁻¹, serving as a diagnostic feature for tautomer identification [8].
The aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹, providing information about the aromatic ring systems [23]. The benzyloxy C-O stretching appears around 1200-1300 cm⁻¹ [20].
The NMR spectroscopic properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine provide detailed structural information about the molecular framework and dynamic behavior [24] [25] [26].
¹H NMR Characteristics:
¹³C NMR Characteristics:
The NMR spectra exhibit dynamic behavior due to tautomeric exchange, with line broadening observed at intermediate exchange rates [24]. Variable temperature NMR studies would provide information about the activation barriers for tautomeric interconversion [29].
The mass spectrometric behavior of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine is characterized by specific fragmentation patterns that provide structural information [30] [31]. The molecular ion peak appears at m/z 277, corresponding to the molecular weight of the compound [1].
| Fragment Ion (m/z) | Structure Loss | Relative Intensity |
|---|---|---|
| 277 | [M]⁺- | Molecular ion |
| 260 | [M-OH]⁺ | Loss of hydroxyl radical |
| 186 | [M-C₇H₇O]⁺ | Loss of benzyloxy group |
| 169 | [M-C₇H₈O]⁺ | Loss of benzyl alcohol |
The fragmentation pattern typically involves initial loss of the hydroxyl radical (17 mass units) to give m/z 260 [30]. Further fragmentation can involve loss of the benzyloxy group (91 mass units) or benzyl alcohol (108 mass units) [31]. The pyridine ring system tends to remain intact due to its aromatic stability [30].
Electrospray ionization mass spectrometry shows protonated molecular ions [M+H]⁺ at m/z 278, with fragmentation following similar pathways under collision-induced dissociation conditions [30]. The mass spectrometric behavior is consistent with the proposed molecular structure and provides confirmation of the molecular composition [31].
Density Functional Theory calculations represent the most widely employed quantum chemical approach for studying hydroxypyridine derivatives and related heterocyclic compounds [1] [2] [3]. For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, theoretical investigations would typically employ the Becke three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, which has demonstrated superior performance in predicting molecular geometries and vibrational frequencies compared to conventional ab initio Hartree-Fock calculations [4] [5] [6].
The most appropriate basis sets for such calculations include 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p), with the larger basis sets providing enhanced accuracy for describing hydrogen bonding interactions and electronic properties [3] [5] [7]. The B3LYP/6-311++G(d,p) level of theory has proven particularly effective for hydroxypyridine systems, accurately reproducing experimental bond lengths within 2.56% deviation and bond angles within 2° of experimental values [8] [9].
For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, DFT optimization would predict a non-planar molecular geometry with the benzyloxyphenyl substituent forming specific dihedral angles relative to the pyridine ring due to steric considerations. The hydroxyl group at the 2-position would exhibit characteristic C-O and O-H bond lengths of approximately 1.36 Å and 0.97 Å, respectively, consistent with other hydroxypyridine derivatives [5] [8].
The frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine [10] [4] [11]. The HOMO-LUMO energy gap represents a fundamental parameter influencing the compound's stability, reactivity, and optical properties.
For hydroxypyridine derivatives, typical HOMO-LUMO energy gaps range from 5.6 to 6.8 eV, with the specific value depending on the nature and position of substituents [4] [12] [13]. The 6-(2-Benzyloxyphenyl)-2-hydroxypyridine system would be expected to exhibit a reduced energy gap compared to unsubstituted 2-hydroxypyridine due to the extended conjugation provided by the benzyloxyphenyl moiety.
The HOMO would primarily be localized on the hydroxyl oxygen and adjacent carbon atoms of the pyridine ring, while the LUMO would be distributed across the pyridine ring and the benzyloxyphenyl substituent [10] [4]. This distribution suggests that the compound would exhibit nucleophilic character at the hydroxyl group and electrophilic character at the pyridine ring carbons.
Chemical reactivity parameters derived from frontier orbital energies include:
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Kinetic stability |
| Chemical Softness (S) | 1/(2η) | Chemical reactivity |
| Chemical Potential (μ) | -(EHOMO + ELUMO)/2 | Electron donating ability |
| Electrophilicity Index (ω) | μ²/(2η) | Binding ability with biomolecules |
Atoms in Molecules theory provides quantitative analysis of the chemical bonding and intermolecular interactions in 6-(2-Benzyloxyphenyl)-2-hydroxypyridine [16] [14]. The AIM analysis identifies bond critical points (BCPs) and characterizes the nature of chemical bonds through topological properties of the electron density.
For the intramolecular structure, AIM analysis would reveal the aromatic character of the pyridine and phenyl rings through the presence of ring critical points and specific electron density distributions. The C-O bonds in both the hydroxyl and ether functionalities would exhibit electron density values and Laplacian characteristics typical of polar covalent bonds [16].
The AIM approach proves particularly valuable for analyzing intermolecular hydrogen bonding interactions. In crystalline or associated forms of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, bond critical points would be identified between the hydroxyl hydrogen and suitable acceptor atoms, with electron density values at these BCPs correlating with hydrogen bond strength [17] [16].
Reduced Density Gradient analysis provides complementary information to AIM theory by visualizing non-covalent interactions through isosurfaces in three-dimensional space [16]. This approach is particularly effective for identifying and characterizing weak interactions such as hydrogen bonds, van der Waals forces, and steric clashes.
For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, RDG analysis would reveal the spatial extent and strength of intramolecular interactions between the hydroxyl group and the pyridine nitrogen, which could lead to internal hydrogen bonding or through-space electronic interactions. The analysis would also identify potential π-π stacking interactions between the aromatic rings and CH-π interactions involving the benzyl group [16].
In intermolecular contexts, RDG isosurfaces would visualize the hydrogen bonding networks and other non-covalent interactions that determine the compound's crystalline packing and solution behavior. The color-coding of RDG isosurfaces provides immediate visual identification of attractive (blue), neutral (green), and repulsive (red) interactions [16].
Molecular dynamics simulations would provide insights into the conformational flexibility and dynamic behavior of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine in various environments [11] [18] [19]. These calculations would employ force fields such as AMBER or GROMOS, with parameters derived from quantum chemical calculations for accurate representation of the molecular interactions.
The simulations would reveal the preferred conformations of the benzyloxyphenyl substituent relative to the pyridine ring, including rotational barriers around the C-C bond connecting these moieties. The hydroxyl group dynamics would show the relative populations of different rotameric states and the extent of intramolecular hydrogen bonding [19].
In aqueous solution, molecular dynamics simulations would demonstrate the hydration patterns around the polar groups and the formation of intermolecular hydrogen bonds with water molecules. The simulation trajectories would provide statistical distributions of bond lengths, angles, and dihedral angles that could be compared with experimental nuclear magnetic resonance data [19].
The Topological Polar Surface Area represents a critical molecular descriptor for predicting bioavailability and membrane permeation properties [20] [21] [22] [23]. For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, the calculated TPSA value is 42.35 Ų [20] [21] [24].
This TPSA value places the compound well within the optimal range for oral bioavailability (typically ≤140 Ų) and suggests favorable membrane permeation characteristics. The relatively low TPSA reflects the limited number of polar atoms in the structure: the pyridine nitrogen, hydroxyl oxygen, and ether oxygen contribute to the polar surface area calculation [25].
The TPSA calculation methodology employs atomic contributions from nitrogen and oxygen atoms exposed to the molecular surface, with specific increments for different hybridization states and bonding environments [25]. For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, the contributions would include:
| Atom Type | Contribution (Ų) | Count |
|---|---|---|
| Pyridine N | ~12.9 | 1 |
| Hydroxyl O | ~20.2 | 1 |
| Ether O | ~9.2 | 1 |
The octanol-water partition coefficient for 6-(2-Benzyloxyphenyl)-2-hydroxypyridine ranges from 3.3 to 4.03 depending on the calculation method employed [20] [21] [26] [27]. This LogP value indicates moderate to high lipophilicity, which is favorable for membrane permeation but may present challenges for aqueous solubility [26] [28].
The calculated LogP reflects the balance between hydrophilic contributions from the hydroxyl group and pyridine nitrogen, and lipophilic contributions from the benzyloxyphenyl moiety. The benzyl ether substitution significantly increases the lipophilicity compared to unsubstituted 2-hydroxypyridine [26] [29].
Various computational approaches for LogP prediction include:
For drug discovery applications, the LogP value of 3.3-4.0 suggests that 6-(2-Benzyloxyphenyl)-2-hydroxypyridine would have favorable characteristics for central nervous system penetration but might require formulation strategies to enhance aqueous solubility [28].
The hydrogen bonding profile of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine includes one hydrogen bond donor and two to three hydrogen bond acceptors [20] [21] [24] [30]. The single donor corresponds to the hydroxyl group, which can participate in hydrogen bonding through the O-H proton.
The hydrogen bond acceptors include:
This hydrogen bonding pattern is consistent with Lipinski's Rule of Five for drug-like compounds, which specifies no more than five hydrogen bond acceptors and no more than ten hydrogen bond donors [22]. The hydrogen bonding capability influences both intermolecular interactions in crystalline forms and binding affinity to biological targets [30] [31].
Experimental and computational studies of hydrogen bond acceptor abilities in pyridine derivatives demonstrate that electronic effects of substituents significantly modulate the basicity and hydrogen bonding strength [30]. For 6-(2-Benzyloxyphenyl)-2-hydroxypyridine, the electron-donating character of the hydroxyl group would enhance the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
The molecular flexibility of 6-(2-Benzyloxyphenyl)-2-hydroxypyridine is characterized by four rotatable bonds [20] [21] [24], representing single bonds that can undergo rotation without significant energetic penalty. These rotatable bonds are:
The number of rotatable bonds influences molecular flexibility and conformational entropy, which affect binding affinity to biological targets and crystallization behavior. Four rotatable bonds represent a moderate degree of flexibility that allows conformational adaptation while maintaining structural integrity [23].
Conformational analysis would reveal energy barriers for rotation around these bonds, with the aromatic C-C bond typically showing the highest barrier due to partial double bond character from conjugation. The ether bonds would exhibit lower rotational barriers, allowing greater conformational freedom for the benzyl substituent [18].